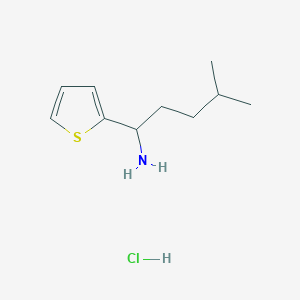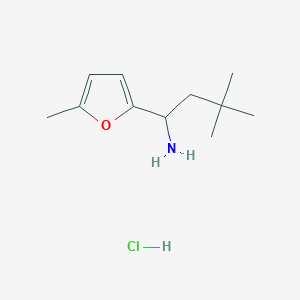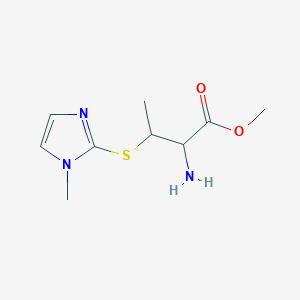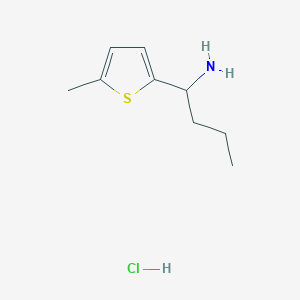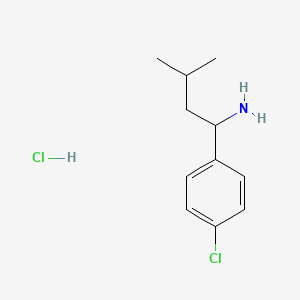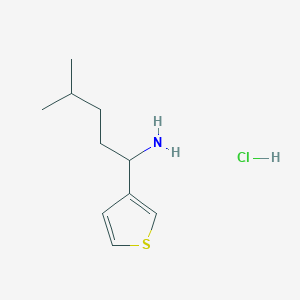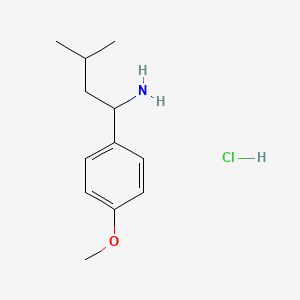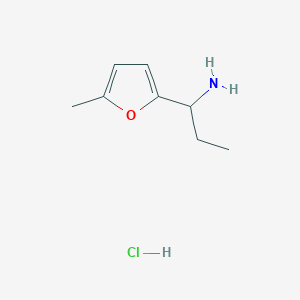![molecular formula C11H13NO2 B1433029 4-[(4-Methoxyphenyl)methyl]azetidin-2-one CAS No. 1379812-30-2](/img/structure/B1433029.png)
4-[(4-Methoxyphenyl)methyl]azetidin-2-one
説明
“4-[(4-Methoxyphenyl)methyl]azetidin-2-one” is an organic compound with the CAS Number: 1379812-30-2 . It has a molecular weight of 191.23 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-methoxybenzyl)-2-azetidinone . The InChI code is 1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .科学的研究の応用
Anticancer Potential and Tubulin Interaction
Research has highlighted the significant anticancer potential of compounds related to 4-[(4-Methoxyphenyl)methyl]azetidin-2-one. Notably, derivatives of this compound have shown potent antiproliferative effects in various cancer cell lines, including breast cancer cells, by inhibiting tubulin polymerization and inducing G2/M arrest and apoptosis. These effects are attributed to their interaction with the colchicine-binding site on β-tubulin, highlighting their potential as antitumor agents. The compounds trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have shown remarkable IC50 values in MCF-7 breast cancer cells and minimal cytotoxicity, making them promising candidates for further clinical development (Greene et al., 2016).
Synthesis and Biochemical Evaluation
The synthesis of this compound derivatives has facilitated the exploration of their biochemical properties and potential applications. Studies have demonstrated that these compounds serve as valuable intermediates for the synthesis of highly functionalized compounds with potential pharmaceutical applications. For instance, the rearrangement of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones into methyl omega-alkylaminopentenoates via transient aziridines and azetidines has been thoroughly investigated, showing the versatility of these compounds in organic synthesis (Dejaegher & de Kimpe, 2004).
Antiviral and Antibiotic Enhancing Activity
Recent research has introduced novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, synthesized through the Kinugasa reaction. These compounds have shown moderate inhibitory activity against human coronavirus and influenza A virus, indicating their potential as antiviral agents. Moreover, certain derivatives have demonstrated significant ability to enhance the efficacy of antibiotics like oxacillin against resistant strains of bacteria, pointing towards their application in treating complex infections (Głowacka et al., 2021).
Role in Chemical Synthesis and Ligand Preparation
This compound and its derivatives have also been utilized in the preparation of CC'N-pincer ligands through metal-promoted degradation, further demonstrating the compound's versatility in chemical synthesis. These processes have led to the development of compounds with unique structural and spectroscopic properties, suitable for applications in catalysis and material science (Casarrubios et al., 2015).
Safety and Hazards
作用機序
Target of Action
Azetidin-2-ones, a class of compounds to which this compound belongs, are known to target transpeptidase enzymes .
Mode of Action
Azetidin-2-ones are known to interact with their targets by binding to the transpeptidase enzymes .
Biochemical Pathways
It is known that azetidin-2-ones affect the synthesis of bacterial cell walls by targeting transpeptidase enzymes .
特性
IUPAC Name |
4-[(4-methoxyphenyl)methyl]azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPDLMKBUJZWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



